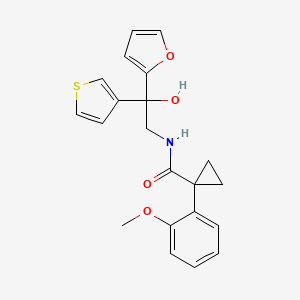
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H21NO4S and its molecular weight is 383.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Transformations under Camps Cyclization Conditions
Research by Mochalov et al. (2016) in "Russian Journal of Organic Chemistry" explores the transformations of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides under Camps cyclization. This process leads to the formation of various quinolin-4(1H)-ones with high yields. This study indicates the potential use of these compounds in synthesizing complex organic molecules through cyclization reactions (Mochalov et al., 2016).
Photoinduced Direct Oxidative Annulation
Zhang et al. (2017) in "The Journal of Organic Chemistry" demonstrated a photoinduced direct oxidative annulation of furan/thiophen-2-yl butane-1,3-diones. This process provides access to highly functionalized polyheterocyclic compounds without the need for transition metals or oxidants. The synthesized compounds exhibit excited-state intramolecular proton transfer, showing potential applications in the development of organic photoactive materials (Zhang et al., 2017).
Use in Dye-Sensitized Solar Cells
A study by Kim et al. (2011) in "Organic Letters" explored phenothiazine derivatives with furan and thiophene linkers used in dye-sensitized solar cells. The furan-linked derivative showed a significant improvement in solar energy-to-electricity conversion efficiency. This implies that compounds with furan and thiophene units might be useful in enhancing the performance of solar energy devices (Kim et al., 2011).
Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) in "Bioorganic & Medicinal Chemistry Letters" synthesized compounds including thiophene-2-carbonyl cyclopropanecarboxylates and tested their antimicrobial and antioxidant activities. Some compounds showed excellent antibacterial and antifungal properties, suggesting potential applications in pharmaceuticals (Raghavendra et al., 2016).
Antioxidant and Anticancer Activity
Tumosienė et al. (2020) in "Molecules" studied the antioxidant and anticancer activity of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives with furan and thiophene moieties. Some compounds exhibited significant antioxidant and cytotoxic activities against human cancer cell lines, indicating their potential in cancer therapy (Tumosienė et al., 2020).
Enzymatic Synthesis of Biobased Polyesters
Jiang et al. (2014) in "Biomacromolecules" focused on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, leading to novel biobased furan polyesters. This study suggests that furan derivatives can play a crucial role in the development of sustainable polymers (Jiang et al., 2014).
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-25-17-6-3-2-5-16(17)20(9-10-20)19(23)22-14-21(24,15-8-12-27-13-15)18-7-4-11-26-18/h2-8,11-13,24H,9-10,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVIKWHWYHMJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984106.png)
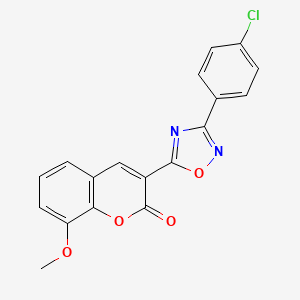
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2984108.png)
![N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2984109.png)
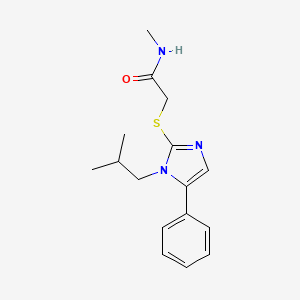



![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)
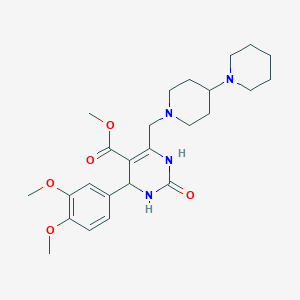
![2-Chloro-N-[(1-hydroxycyclopentyl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2984122.png)
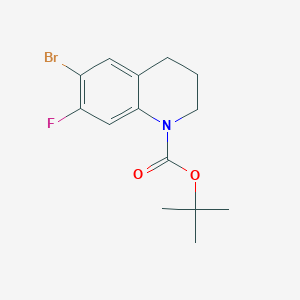
![3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2984127.png)